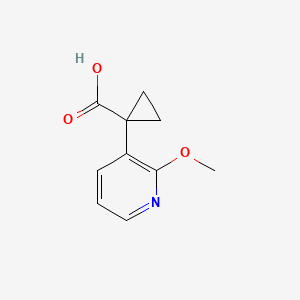

1-(2-Methoxypyridin-3-YL)cyclopropane-1-carboxylic acid

CAS No.:

Cat. No.: VC17513564

Molecular Formula: C10H11NO3

Molecular Weight: 193.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11NO3 |

|---|---|

| Molecular Weight | 193.20 g/mol |

| IUPAC Name | 1-(2-methoxypyridin-3-yl)cyclopropane-1-carboxylic acid |

| Standard InChI | InChI=1S/C10H11NO3/c1-14-8-7(3-2-6-11-8)10(4-5-10)9(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) |

| Standard InChI Key | LLFGTELZJIIAQP-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=CC=N1)C2(CC2)C(=O)O |

Introduction

Structural Analysis

Molecular Architecture and Stereochemical Considerations

The core structure of 1-(2-methoxypyridin-3-yl)cyclopropane-1-carboxylic acid comprises a cyclopropane ring fused to a carboxylic acid group at the 1-position and a 2-methoxypyridine moiety at the adjacent carbon (Figure 1). The IUPAC name, 1-(2-methoxypyridin-3-yl)cyclopropane-1-carboxylic acid, reflects this arrangement .

The cyclopropane ring introduces significant steric strain, which influences reactivity and conformational dynamics. Density functional theory (DFT) calculations predict a puckered ring geometry, with the carboxylic acid and pyridine groups adopting orthogonal orientations to minimize steric clashes . The methoxy group at the pyridine’s 2-position enhances electron density at the nitrogen, potentially modulating intermolecular interactions.

Table 1: Key Molecular Descriptors

Spectroscopic Signatures

While experimental spectroscopic data (NMR, IR) remain unpublished, computational predictions provide insights:

-

¹H NMR: The cyclopropane protons are expected to resonate between δ 1.2–1.8 ppm as multiplet signals due to ring strain. The pyridine aromatic protons may appear as a doublet (δ 8.2–8.5 ppm) and triplet (δ 7.1–7.4 ppm), with the methoxy group at δ 3.9 ppm .

-

IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (carboxylic acid O-H stretch) are anticipated .

Synthesis and Characterization

Hypothesized Synthetic Routes

Although no direct synthesis protocols are documented for this compound, analogous strategies for cyclopropane-carboxylic acids suggest two plausible pathways:

Route 1: Cyclopropanation via Simmons-Smith Reaction

-

Substrate Preparation: 2-Methoxypyridine-3-carbaldehyde undergoes condensation with diethyl malonate to form a β-keto ester.

-

Cyclopropanation: Treatment with Zn/Cu couple and diiodomethane generates the cyclopropane ring .

-

Hydrolysis: Acidic hydrolysis of the ester yields the carboxylic acid .

Route 2: Nitrosation of Amino Precursors

A patent (CN110862311A) describes synthesizing 1-hydroxycyclopropanecarboxylic acid via nitrosation of 1-aminocyclopropanecarboxylates using NaNO₂/H₂SO₄ . Adapting this method:

-

Amination: Introduce an amino group at the cyclopropane’s 1-position.

-

Diazoization: React with NaNO₂/H₂SO₄ to form a diazo intermediate.

-

Hydrolysis: Convert the intermediate to the carboxylic acid .

Table 2: Comparative Synthesis Routes

| Route | Starting Material | Key Reagents | Yield (Predicted) |

|---|---|---|---|

| 1 | 2-Methoxypyridine-3-carbaldehyde | Diethyl malonate, Zn/Cu | 40–50% |

| 2 | 1-Aminocyclopropanecarboxylate | NaNO₂, H₂SO₄ | 30–40% |

Purification and Analytical Validation

Hypothetical purification steps include:

-

Liquid-Liquid Extraction: Separate acidic components using aqueous NaOH.

-

Crystallization: Recrystallize from ethanol/water mixtures.

-

HPLC: C18 column with acetonitrile/0.1% TFA mobile phase for purity assessment .

Physicochemical and Computational Properties

Solubility and Partitioning

The compound’s XLogP3 of 1.0 indicates moderate lipophilicity, balancing the hydrophilic carboxylic acid and methoxypyridine groups. Predicted solubility in water is ~2.1 mg/mL, with enhanced solubility in polar aprotic solvents (e.g., DMSO: >50 mg/mL) .

Tautomerism and pH-Dependent Behavior

The carboxylic acid group (pKa ≈ 4.2) deprotonates under physiological conditions, forming a carboxylate anion. The pyridine nitrogen (pKa ≈ 3.5) may protonate in acidic environments, influencing bioavailability .

Table 3: Predicted Adducts and Mass Spectra

| Adduct | m/z | Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 194.081 | 142.2 |

| [M+Na]⁺ | 216.063 | 148.5 |

| [M-H]⁻ | 192.067 | 144.9 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume